molecular formula C11H7ClN2S B8018843 2-(alpha-Methylthio-4-chlorobenzylidene)malononitrile

2-(alpha-Methylthio-4-chlorobenzylidene)malononitrile

Cat. No.: B8018843
M. Wt: 234.71 g/mol
InChI Key: AIQMSOQQTTXYFW-UHFFFAOYSA-N
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Description

2-(alpha-Methylthio-4-chlorobenzylidene)malononitrile is a chemical compound known for its use in various scientific and industrial applications It is a derivative of malononitrile and is characterized by the presence of a methylthio group and a chlorobenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(alpha-Methylthio-4-chlorobenzylidene)malononitrile typically involves the reaction of malononitrile with 4-chlorobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is obtained after purification through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and eco-friendly processes. One such method includes the use of a solvent-free reaction environment and the application of microwave irradiation to accelerate the reaction . This approach not only reduces the reaction time but also minimizes the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(alpha-Methylthio-4-chlorobenzylidene)malononitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

2-(alpha-Methylthio-4-chlorobenzylidene)malononitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(alpha-Methylthio-4-chlorobenzylidene)malononitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of oxidative stress and apoptosis in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(alpha-Methylthio-4-chlorobenzylidene)malononitrile is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[(4-chlorophenyl)-methylsulfanylmethylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2S/c1-15-11(9(6-13)7-14)8-2-4-10(12)5-3-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQMSOQQTTXYFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C(C#N)C#N)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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